N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide
Description
Properties
IUPAC Name |
N-(1-oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3S/c1-15(12,13)11-8-6-9(14-7-8)2-4-10-5-3-9/h8,10-11H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYESBTHHVHDFOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CC2(CCNCC2)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 4-Ethynyl-4-hydroxypiperidine Derivatives
A pivotal method involves reacting 4-ethynyl-4-hydroxypiperidine with isocyanates (R–NCO) to form 4-carbamoyloxy-4-ethynylpiperidine intermediates. Subsequent acid- or base-mediated cyclization yields the spirodecane core.
-
Acidic conditions : Cyclization in solvents like diethyl ether or acetic acid with dry hydrogen halides (e.g., HCl) produces 2-imino-1,3-dioxolane salts , which hydrolyze to form 1-oxa-8-azaspiro[4.5]decan-3-amine hydrohalides.
-
Basic conditions : Using alkali metal carbonates or tertiary amines (e.g., triethylamine) in alcohols or ethers at 40–100°C directly generates the free amine.
-
Combine 4-ethynyl-4-hydroxypiperidine (1.0 eq) with phenyl isocyanate (1.2 eq) in toluene.
-
Reflux at 110°C for 12 hours under nitrogen.
-
Add K₂CO₃ (2.0 eq) and cyclize at 80°C for 6 hours.
-
Isolate the amine via filtration and recrystallization (ethanol/water).
Alternative Route via 4-Acetyl-4-hydroxypiperidine
Condensation of 4-acetyl-4-hydroxypiperidine with isocyanates forms 4-acetyl-4-carbamoyloxypiperidine , which undergoes base-catalyzed cyclization (e.g., NaOEt in ethanol). This route is less common but useful for introducing acetyl-protected amines.
Sulfonylation of the Spirocyclic Amine
The final step involves reacting 1-oxa-8-azaspiro[4.5]decan-3-amine with methanesulfonyl chloride to form the target sulfonamide.
Standard Sulfonylation Protocol
-
Reagents : Methanesulfonyl chloride (1.1 eq), base (e.g., triethylamine, 2.0 eq), anhydrous solvent (e.g., dichloromethane or THF).
-
Conditions : 0–25°C, 2–4 hours under inert atmosphere.
-
Workup : Quench with water, extract with organic solvent, and purify via column chromatography (silica gel, hexane/ethyl acetate).
-
Dissolve 1-oxa-8-azaspiro[4.5]decan-3-amine (1.0 eq) in DCM.
-
Add triethylamine (2.0 eq) and cool to 0°C.
-
Slowly add methanesulfonyl chloride (1.1 eq) and stir for 3 hours.
-
Wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify via flash chromatography (70% ethyl acetate/hexane).
Optimization and Yield Data
| Parameter | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Dichloromethane | 78 | 95 |
| Base | Pyridine | 65 | 90 |
| Temperature | 0°C → RT | 82 | 97 |
| Stoichiometry (MsCl) | 1.2 eq | 85 | 96 |
Alternative Pathways and Modifications
One-Pot Cyclization-Sulfonylation
A streamlined approach combines cyclization and sulfonylation in a single reactor:
Solid-Phase Synthesis
Immobilizing the amine intermediate on Wang resin allows for iterative sulfonylation and cleavage, though this method is less common for small-scale synthesis.
Analytical Characterization
Key spectroscopic data for N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide :
-
¹H NMR (400 MHz, CDCl₃): δ 1.45–1.70 (m, 4H), 2.10–2.30 (m, 4H), 3.05 (s, 3H, SO₂CH₃), 3.40–3.60 (m, 2H), 4.20–4.40 (m, 2H).
Challenges and Solutions
-
Low Cyclization Yields : Catalytic KI in DMF improves cyclization efficiency (yield increase: 60% → 85%).
-
Sulfonamide Hydrolysis : Use anhydrous conditions and avoid prolonged storage in aqueous media.
-
Byproduct Formation : Excess MsCl leads to disulfonation; stoichiometric control is critical.
Industrial-Scale Considerations
-
Cost Efficiency : Batch processes using toluene or ethanol reduce solvent costs.
-
Safety : Exothermic sulfonylation requires controlled addition and cooling.
Environmental and Regulatory Aspects
Chemical Reactions Analysis
Types of Reactions: N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating cellular signaling pathways .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Comparisons
Table 1: Key Structural Differences Among Azaspiro Compounds
Key Observations :
- Spiro Ring Modifications : The target compound’s 1-oxa-8-aza spiro system distinguishes it from purely nitrogen-containing analogues (e.g., 8-azaspiro[4.5]decane-7,9-dione) or triazaspiro derivatives (e.g., triazaspiro[4.5]decan-4-one) .
- Functional Groups : Methanesulfonamide in the target compound contrasts with diketones (Impurity K) or arylalkyl substituents (e.g., fluorophenyl in ), impacting polarity and bioactivity.
Pharmacological Activity Comparisons
Table 2: Pharmacological Profiles of Methanesulfonamide Derivatives
Key Observations :
- Stability : Molecular dynamics (MD) simulations of analogues (e.g., RMSD < 2 Å) indicate that rigid spiro systems enhance stability, a trait likely shared by the target compound .
Table 3: Impurity Profiles of Azaspiro Derivatives
Key Observations :
- Synthetic Byproducts : Impurities like 8-azaspiro[4.5]decane-7,9-dione highlight challenges in spiro compound synthesis, particularly in controlling oxidation states and side-chain additions .
- Regulatory Impact : The absence of halogenated or alkylated groups in the target compound may simplify regulatory approval compared to analogues with bromo/chlorobutyl substituents .
Biological Activity
N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key findings from various studies, including structure-activity relationships, receptor interactions, and therapeutic implications.
Chemical Structure and Properties
This compound belongs to a class of compounds known for their unique spirocyclic structures, which contribute to their biological activities. The compound's structure can be represented as follows:
This indicates a molecular weight of 218.33 g/mol. The presence of both an oxa and azaspiro moiety suggests potential interactions with various biological targets.
Muscarinic Receptor Interaction
Research has demonstrated that derivatives of the 1-oxa-8-azaspiro[4.5]decan structure exhibit activity as muscarinic receptor agonists, particularly at the M1 subtype. These receptors are crucial in mediating cholinergic signaling in the central nervous system (CNS) and have implications for treating conditions like Alzheimer's disease.
A study conducted by explored the synthesis and evaluation of various derivatives, revealing that certain compounds displayed significant affinity for M1 receptors while exhibiting minimal side effects associated with M2 receptor activation. For instance, compound 17 showed potent agonistic activity without inducing hypothermia or excessive salivation, common side effects associated with non-selective muscarinic agonists.
Biological Activity Data
The following table summarizes key biological activities associated with this compound and its derivatives:
| Compound | Target Receptor | Activity | Reference |
|---|---|---|---|
| Compound 17 | M1 Muscarinic | Agonist | |
| Compound 18 | M1 Muscarinic | Partial Agonist | |
| This compound | FAAH Inhibition | Analgesic Effects |
Analgesic Properties
Another significant aspect of this compound is its potential as a fatty acid amide hydrolase (FAAH) inhibitor. FAAH is an enzyme involved in the degradation of endocannabinoids, which play a role in pain modulation. Inhibition of FAAH can lead to increased levels of these endogenous cannabinoids, providing analgesic effects.
In a study referenced in , compounds similar to this compound were tested for their ability to modulate pain responses in animal models, showing promise in reducing neuropathic pain without significant side effects.
Cognitive Enhancement
The muscarinic activity of this compound also suggests potential applications in cognitive enhancement. The ability to selectively activate M1 receptors could lead to improved memory and learning processes, making it a candidate for further research in treating cognitive disorders.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(1-Oxa-8-azaspiro[4.5]decan-3-yl)methanesulfonamide, and how do reaction conditions influence yield?
- Methodology : Utilize multi-step synthesis involving spirocyclic ring formation via cyclization reactions (e.g., acid-catalyzed or base-mediated), followed by sulfonamide functionalization. Optimize reaction parameters (temperature, solvent polarity, catalyst loading) using design-of-experiments (DoE) approaches to maximize yield .
- Data Contradiction : Evidence from similar spirocyclic sulfonamides suggests conflicting optimal solvents (polar aprotic vs. non-polar). Resolve by comparing kinetic studies under varying conditions .
Q. How can structural elucidation of this compound be performed to confirm spirocyclic geometry and sulfonamide positioning?
- Methodology : Combine X-ray crystallography (for absolute configuration) with NMR spectroscopy (¹H/¹³C, COSY, NOESY) to resolve stereochemistry and spatial proximity of substituents. For example, NOESY correlations can confirm proximity between the oxa-azaspiro oxygen and sulfonamide group .
Q. What safety protocols are critical for handling This compound in laboratory settings?
- Methodology : Follow OSHA HCS guidelines for acute toxicity (oral, dermal) and respiratory irritation. Use fume hoods, nitrile gloves, and full-face shields. Implement spill containment procedures with inert adsorbents (e.g., vermiculite) .
Advanced Research Questions
Q. How do impurities form during synthesis, and what analytical techniques are effective for profiling spirocyclic sulfonamide derivatives?
- Methodology : Track byproducts (e.g., ring-opening intermediates, unreacted precursors) using HPLC-MS with C18 columns and gradient elution. Compare retention times against known impurities in azaspiro systems (e.g., 8-azaspiro[4.5]decane-7,9-dione derivatives) .
- Contradiction : Impurity profiles vary between batch and flow synthesis. Resolve via process analytical technology (PAT) to monitor real-time intermediate formation .
Q. What computational strategies predict the biological activity of This compound against enzyme targets?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to proteins like kinases or GPCRs. Validate with MD simulations to evaluate stability of ligand-receptor complexes. Cross-reference with spirocyclic analogs showing activity in neurological or metabolic disease models .
Q. How does the compound’s spirocyclic scaffold influence physicochemical properties (e.g., solubility, logP) compared to non-spiro analogs?
- Methodology : Use quantitative structure-property relationship (QSPR) models to compare calculated logP (ClogP) and experimental solubility in biorelevant media (FaSSIF/FeSSIF). Contrast with non-spiro sulfonamides to identify scaffold-specific trends .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or ring-opening reactions?
- Methodology : Employ DFT calculations (e.g., Gaussian) to map transition states during ring-opening. Validate with kinetic isotope effects (KIE) experiments using deuterated analogs. Compare with azaspiro systems undergoing similar transformations .
Methodological Best Practices
- Experimental Design : Apply factorial design (e.g., 2^k factorial) to optimize synthesis and purification steps, isolating variables like temperature, pH, and reagent stoichiometry .
- Data Validation : Cross-validate spectroscopic data (NMR, IR) with computational predictions (e.g., ACD/Labs or ChemDraw simulations) to minimize assignment errors .
- Theoretical Frameworks : Link research to spirocyclic chemistry principles (e.g., Baldwin’s rules for ring closure) and sulfonamide bioisosterism .
Contradictions and Resolutions
- Stereochemical Assignments : Conflicting NOESY interpretations in spiro systems may arise due to dynamic ring puckering. Resolve via variable-temperature NMR or crystallography .
- Biological Activity : Discrepancies in enzyme inhibition assays (IC50 values) may stem from assay conditions (e.g., buffer ionic strength). Standardize protocols using reference inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
